

What is Propamocarb-d7 and its primary use in research

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Propamocarb-d7: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction to Propamocarb-d7

Propamocarb-d7 is the deuterium-labeled form of Propamocarb, a systemic carbamate fungicide.[1][2][3] In analytical and research settings, **Propamocarb-d7** serves as an indispensable tool, primarily utilized as an internal standard for the quantitative analysis of Propamocarb residues in various matrices.[4] Its application is particularly prominent in food safety and environmental monitoring, where accurate measurement of pesticide levels is crucial.[1][2]

The structural difference between **Propamocarb-d7** and Propamocarb lies in the substitution of seven hydrogen atoms with deuterium atoms on the propyl group.[4] This isotopic labeling results in a higher molecular weight, allowing for its differentiation from the unlabeled Propamocarb in mass spectrometry, while maintaining nearly identical chemical and physical properties.[5] This characteristic is fundamental to its role in isotope dilution mass spectrometry (IDMS), a technique that corrects for analyte loss during sample preparation and instrumental analysis, thereby enhancing the accuracy and reliability of quantification.[5]

Chemical and Physical Properties



A comprehensive summary of the chemical and physical properties of **Propamocarb-d7** and its unlabeled counterpart, Propamocarb, is provided below. This data is essential for method development and understanding the behavior of these compounds in analytical systems.

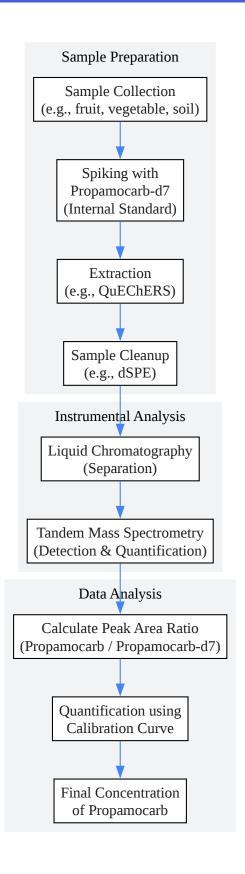
Property	Propamocarb-d7 Propamocarb		
Synonyms	O-propyl-d7, Propamocarb free base D7 (O-propyl D7) Propyl N-[3- (dimethylamino)propyl]carba		
CAS Number	1398065-89-8[6][7]	24579-73-5[6][7]	
Molecular Formula	C9H13D7N2O2[6][8]	C ₉ H ₂₀ N ₂ O ₂	
Molecular Weight	195.31 g/mol [6][8]	188.27 g/mol [9]	
Appearance	Viscous Liquid[1]	Colorless, odorless crystals[9]	
Melting Point	Not available	44-45 °C[9]	
Boiling Point	Not available	139-141 °C at 18 mm Hg[9]	
LogP	Not available	1.12[9]	
Storage Temperature	2-8°C[4]	Room temperature	

Primary Use in Research: Isotope Dilution Mass Spectrometry

The principal application of **Propamocarb-d7** in research is its use as an internal standard in isotope dilution mass spectrometry (IDMS) for the precise quantification of Propamocarb.[4][5] This technique is widely employed in the analysis of pesticide residues in complex matrices such as fruits, vegetables, and environmental samples.

The workflow for using **Propamocarb-d7** as an internal standard in a typical quantitative analysis is depicted below.





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Workflow for Propamocarb analysis using Propamocarb-d7.



Experimental Protocols

The following sections detail a representative experimental protocol for the analysis of Propamocarb in food samples using **Propamocarb-d7** as an internal standard with LC-MS/MS.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food.

- Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
- Internal Standard Spiking: Add a known amount of **Propamocarb-d7** solution (in a solvent like acetonitrile) to the sample.
- Extraction: Add 10-15 mL of acetonitrile. Shake vigorously for 1 minute.
- Salting Out: Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA), C18, and magnesium sulfate).
- Final Centrifugation: Vortex for 30 seconds and centrifuge at high speed for 5 minutes.
- Filtration: Filter the supernatant through a 0.22 μm filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following table outlines typical LC-MS/MS parameters for the analysis of Propamocarb.



Parameter	Recommended Conditions	
LC Column	C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 μ m)[10]	
Mobile Phase A	Water with 0.1% formic acid or 5 mM ammonium formate[10]	
Mobile Phase B	Methanol or Acetonitrile with 0.1% formic acid	
Gradient	A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.	
Flow Rate	0.2 - 0.4 mL/min	
Injection Volume	5 - 10 μL	
Ionization Mode	Electrospray Ionization (ESI), Positive Mode[7]	
MS/MS Acquisition	Multiple Reaction Monitoring (MRM)	

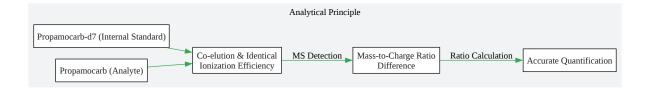
MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Propamocarb	189.2	102.1	15
144.1	10		
Propamocarb-d7	196.2	102.1	15
151.1	10		

Signaling Pathways and Logical Relationships

The primary role of **Propamocarb-d7** is not in the modulation of biological signaling pathways but in the analytical workflow to ensure accurate quantification of Propamocarb. The logical relationship in its use is based on the principle of isotope dilution.





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Logical relationship in isotope dilution analysis.

Safety and Handling

Propamocarb-d7, in its neat form or in solution, should be handled in a laboratory setting with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is intended for research use only.[6][8] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4][11]

Conclusion

Propamocarb-d7 is a critical analytical tool for researchers and scientists in the field of pesticide residue analysis. Its use as an internal standard in isotope dilution mass spectrometry provides a robust and reliable method for the quantification of Propamocarb in complex matrices. The detailed protocols and methodologies outlined in this guide offer a comprehensive resource for the implementation of this analytical approach in a laboratory setting.

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